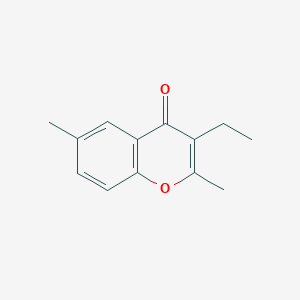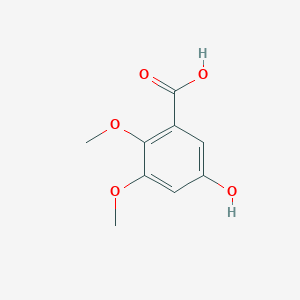
5-Hydroxy-2,3-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 5-hidroxi-2,3-dimetoxi benzoico: es un compuesto fenólico que pertenece a la clase de los ácidos hidroxi benzoicos. Se caracteriza por la presencia de grupos hidroxilo y metoxi unidos a un núcleo de ácido benzoico. Este compuesto es conocido por sus potenciales propiedades antioxidantes, antiinflamatorias y antimicrobianas, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-hidroxi-2,3-dimetoxi benzoico generalmente implica la desmetilación selectiva del ácido 2,3-dimetoxi benzoico. Esto se puede lograr utilizando reactivos como ácido sulfúrico o tribromuro de boro en condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente orgánico como tetrahidrofurano (THF) a bajas temperaturas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: En un entorno industrial, la producción de ácido 5-hidroxi-2,3-dimetoxi benzoico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y escalar el proceso. El material de partida, ácido 2,3-dimetoxi benzoico, se somete a desmetilación utilizando ácido sulfúrico en un ambiente controlado para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5-hidroxi-2,3-dimetoxi benzoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El grupo ácido carboxílico se puede reducir para formar alcoholes.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales utilizando reactivos como el tribromuro de boro.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Tribromuro de boro (BBr3) en condiciones anhidras.
Principales productos formados:
Oxidación: Formación de quinonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de diversos ácidos benzoicos sustituidos.
Aplicaciones Científicas De Investigación
Química: El ácido 5-hidroxi-2,3-dimetoxi benzoico se utiliza como precursor en la síntesis de diversos compuestos orgánicos, incluidos fármacos y agroquímicos. Su estructura única permite la formación de moléculas complejas a través de diversas reacciones químicas .
Biología: En la investigación biológica, este compuesto se estudia por sus posibles propiedades antioxidantes. Se utiliza en ensayos para evaluar su capacidad de eliminar radicales libres y proteger las células del estrés oxidativo .
Medicina: Las propiedades antiinflamatorias y antimicrobianas del ácido 5-hidroxi-2,3-dimetoxi benzoico lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos. Se está investigando su posible uso en el tratamiento de enfermedades inflamatorias e infecciones .
Industria: En el sector industrial, este compuesto se utiliza en la formulación de cosméticos y productos de cuidado personal debido a sus propiedades antioxidantes. También se utiliza como intermedio en la síntesis de colorantes y pigmentos .
Mecanismo De Acción
El mecanismo de acción del ácido 5-hidroxi-2,3-dimetoxi benzoico implica su capacidad para donar átomos de hidrógeno desde su grupo hidroxilo, neutralizando así los radicales libres y previniendo el daño oxidativo. Este compuesto interactúa con varios objetivos moleculares, incluidas las enzimas y los receptores involucrados en las vías inflamatorias. Al modular estos objetivos, ejerce sus efectos antiinflamatorios y antimicrobianos .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido siríngico (ácido 4-hidroxi-3,5-dimetoxi benzoico): Estructura similar pero con grupos hidroxilo y metoxi en diferentes posiciones.
Ácido vanílico (ácido 4-hidroxi-3-metoxi benzoico): Contiene un grupo metoxi menos.
Ácido protocatéquico (ácido 3,4-dihidroxi benzoico): Contiene dos grupos hidroxilo en lugar de grupos metoxi.
Singularidad: El ácido 5-hidroxi-2,3-dimetoxi benzoico es único debido a su disposición específica de grupos hidroxilo y metoxi, que confieren propiedades químicas y actividades biológicas distintas. Su capacidad para someterse a reacciones selectivas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y la industria .
Propiedades
Fórmula molecular |
C9H10O5 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
5-hydroxy-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) |
Clave InChI |
GBLNHVGTBAVGLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)
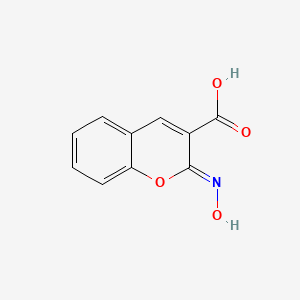

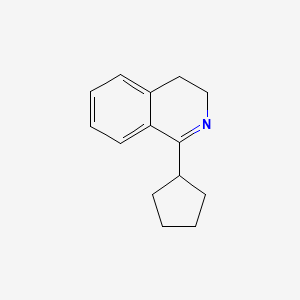

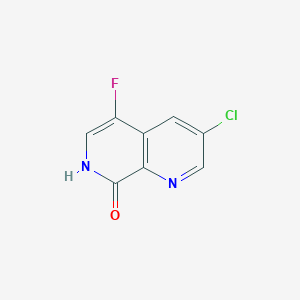
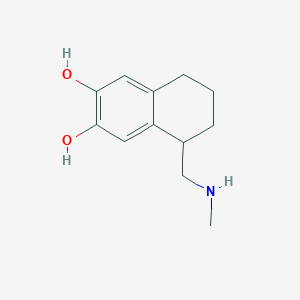
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)

